methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate
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Overview
Description
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate is an organic compound with the molecular formula C19H34O4. It is a derivative of stearic acid, featuring two epoxide groups at the 9,10 and 12,13 positions. This compound is a colorless to yellow oily liquid with a melting point range of 24-30°C and low solubility in water, but it can dissolve in organic solvents like ether and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate is typically synthesized through the epoxidation of octadecenoic acid using hydrogen peroxide. The reaction involves the addition of hydrogen peroxide to the double bonds of octadecenoic acid, resulting in the formation of epoxide groups at the specified positions .
Industrial Production Methods
In industrial settings, the production of methyl 9,10:12,13-diepoxystearate, cis,cis- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of octadecenoic acid to the desired epoxide compound. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the epoxide groups.
Alcohols: Resulting from the reduction of the compound.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a surfactant, lubricant, and additive in various industrial applications.
Mechanism of Action
The mechanism of action of methyl 9,10:12,13-diepoxystearate, cis,cis- involves its interaction with molecular targets through its epoxide groups. These groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other cellular components, thereby influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl linolenate: Another epoxide derivative with similar structural features.
Methyl 12-oxooctadecanoate: A keto fatty acid with related chemical properties.
9,12-Octadecadienoic acid, methyl ester: A related compound with double bonds instead of epoxide groups.
Uniqueness
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate is unique due to its specific epoxide groups at the 9,10 and 12,13 positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
10012-52-9 |
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Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-8-11-15-17(22-15)14-18-16(23-18)12-9-6-5-7-10-13-19(20)21-2/h15-18H,3-14H2,1-2H3/t15-,16+,17+,18-/m1/s1 |
InChI Key |
QZAJJEFYEVWODE-VSZNYVQBSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)C[C@@H]2[C@@H](O2)CCCCCCCC(=O)OC |
SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
Origin of Product |
United States |
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